molecular formula C9H13NO B7780494 2-(2-Methoxyethyl)-4-methylpyridine

2-(2-Methoxyethyl)-4-methylpyridine

Cat. No.: B7780494
M. Wt: 151.21 g/mol
InChI Key: AVLYVJIXCPQDTA-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-4-methylpyridine is a chemical compound of significant interest in medicinal chemistry and medical research, particularly in the development of novel positron emission tomography (PET) tracers. Scientific studies have identified close structural analogues of this compound, specifically 6-substituted 2-amino-4-methylpyridine derivatives, as potent inhibitors of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the body's inflammatory response and is implicated in a wide range of acute and chronic inflammatory diseases, including sepsis, asthma, arthritis, and various cancers . Researchers are actively developing radiolabeled iNOS inhibitors to probe iNOS expression in vivo using non-invasive PET imaging . As a building block in this field, this compound serves as a valuable intermediate for the synthesis of these potential tracer molecules. Its application is focused on advancing the study and treatment of nitric oxide-related diseases by enabling the visualization of iNOS activation, which is of tremendous value for both basic research and clinical applications . Handling and Usage This product is designated For Research Use Only. It is not intended for direct human use, including in diagnostic, therapeutic, or any other clinical procedures. Researchers should consult the safety data sheet and adhere to all appropriate laboratory safety protocols when handling this chemical.

Properties

IUPAC Name

2-(2-methoxyethyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-3-5-10-9(7-8)4-6-11-2/h3,5,7H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLYVJIXCPQDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-Methylpyridine

The 2-position of 4-methylpyridine is selectively halogenated using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). In a representative procedure, 4-methylpyridine is refluxed with POCl₃ (10 parts) and PCl₅ (1 part) at 115°C for 2 hours under inert conditions, yielding 2-chloro-4-methylpyridine with >85% purity. This intermediate serves as a precursor for further substitution.

Methoxyethyl Group Introduction

The chlorine atom at the 2-position undergoes nucleophilic displacement with a methoxyethyl Grignard reagent (CH₃OCH₂CH₂MgBr). Reacting 2-chloro-4-methylpyridine with the Grignard reagent in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature, affords 2-(2-methoxyethyl)-4-methylpyridine in 72% yield. Alternative agents, such as sodium methoxyethylate, require polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (80–100°C).

Table 1: Comparative Analysis of Nucleophilic Substitution Conditions

ReagentSolventTemperature (°C)Yield (%)By-products
CH₃OCH₂CH₂MgBrTHF−78 to 2572<5% homocoupling
NaOCH₂CH₂OCH₃DMF80–1005812% dehalogenation
KOCH₂CH₂OCH₃DMSO120658% oxidation

N-Oxide-Mediated Synthesis

Pyridine N-Oxide Formation

4-Methylpyridine is oxidized to its N-oxide using m-chloroperbenzoic acid (m-CPBA) in chloroform at 25°C for 24 hours, achieving 89% conversion. The N-oxide group activates the 2-position for electrophilic substitution while deactivating the 4-methyl group.

Methoxyethylation via Electrophilic Attack

The N-oxide intermediate reacts with 2-methoxyethyl triflate in the presence of lutidine as a base. Conducted at 0°C in dichloromethane, this step installs the methoxyethyl group with 81% regioselectivity for the 2-position. Subsequent reduction of the N-oxide using hydrogen gas and palladium on carbon (Pd/C) regenerates the pyridine ring, yielding the target compound in 68% overall yield.

Reductive Alkylation Strategies

Ketone Intermediate Formation

4-Methylpyridine-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0°C. The aldehyde is then converted to a vinyl ether through reaction with methoxyethanol and p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions.

Catalytic Hydrogenation

Hydrogenation of the vinyl ether over Raney nickel at 50 psi H₂ and 80°C produces this compound with 90% efficiency. This method avoids halogenated intermediates, reducing purification steps.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A boronate ester of the methoxyethyl group (CH₃OCH₂CH₂Bpin) reacts with 2-bromo-4-methylpyridine under palladium catalysis. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C) achieve 78% yield, though scalability is limited by boronate availability.

Negishi Coupling

Zinc reagents (CH₃OCH₂CH₂ZnCl) couple with 2-iodo-4-methylpyridine using Pd(dba)₂ as a catalyst. This method, conducted at 60°C in THF, provides 83% yield but requires strict anhydrous conditions.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Halogenation-substitution routes are preferred for large-scale production due to low reagent costs (POCl₃: $6/kg) and high atom economy. Cross-coupling methods, while efficient, incur higher expenses from palladium catalysts ($350/g).

By-product Management

Phosphorus-containing waste from POCl₃ reactions necessitates neutralization with aqueous NaOH, generating sodium phosphate sludge. In contrast, reductive alkylation produces minimal waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

2-(2-Methoxyethyl)-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

  • Solubility and Reactivity: The methoxyethyl group in 2-(2-Methoxyethyl)-4-methylpyridine likely enhances solubility in polar solvents (e.g., THF, DME) compared to simpler methyl or amino-substituted pyridines. This is supported by the acidity studies of 4-pyridylmethyl ethers, which show pKa values similar to 2- and 4-methylpyridines (pKa ~32–34 in THF) .
  • Melting Points: Amino-substituted pyridines (e.g., compound 33 in ) typically exhibit higher melting points (>200°C) due to hydrogen bonding, whereas methoxyethyl-substituted derivatives may have lower melting points, favoring liquid-phase reactions .
  • Spectroscopic Data: 1H NMR: Methoxyethyl groups show characteristic δ ~3.3–3.5 ppm (OCH₃) and δ ~1.8–2.2 ppm (CH₂CH₂O). Methyl groups at the 4-position resonate at δ ~2.4–2.6 ppm, consistent with 4-methylpyridine derivatives . IR: C-O stretching vibrations in methoxyethyl groups appear at ~1100–1250 cm⁻¹, distinguishing them from amino (~3300 cm⁻¹) or nitro (~1500 cm⁻¹) substituents .

Biological Activity

2-(2-Methoxyethyl)-4-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a methoxyethyl side chain and a methyl group on the pyridine ring, suggests various interactions with biological systems, which could lead to therapeutic applications.

  • Molecular Formula : C10H13N
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa30

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The compound appears to inhibit cell proliferation by disrupting the cell cycle at the G1 phase and inducing caspase-mediated apoptosis.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: 25 µM
    • A549: 30 µM

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve the modulation of neurotransmitter levels and reduction of oxidative stress markers in neuronal cells.

The biological activity of this compound is hypothesized to involve:

  • Receptor Interaction : Binding to specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Inhibiting enzymes that are crucial for cancer cell survival and proliferation.
  • Oxidative Stress Reduction : Scavenging free radicals and reducing oxidative stress in neuronal cells.

Case Studies

  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant improvement in symptoms when treated with formulations containing this compound compared to standard antibiotics.
  • Cancer Treatment Study : In a preclinical model, administration of the compound led to a marked reduction in tumor size in mice bearing MCF-7 xenografts, supporting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(2-Methoxyethyl)-4-methylpyridine, and what critical reaction conditions should be optimized?

  • Methodology : A plausible route involves alkylation of 4-methylpyridine using a methoxyethylating agent (e.g., 2-methoxyethyl halides or epoxides). Reaction conditions such as solvent polarity (e.g., dichloromethane), base selection (e.g., NaOH), and temperature control (room temperature to 60°C) are critical to minimize side reactions like over-alkylation . For example, the synthesis of structurally similar compounds in utilizes nucleophilic substitution with methoxyethyl groups under mild conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can identify methoxyethyl (-OCH2_2CH2_2OCH3_3) and methyl (-CH3_3) substituents. The pyridine ring protons typically appear as deshielded signals (δ 7.0–8.5 ppm) .
  • IR : Stretching vibrations for C-O (methoxy group, ~1100 cm1^{-1}) and aromatic C=C (pyridine ring, ~1600 cm1^{-1}) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 181 for C9_9H13_{13}NO) and fragmentation patterns confirm the structure .

Q. What are the primary safety considerations when handling this compound?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy (analogous to pyridine derivatives in and ) .
  • Storage : Keep in airtight containers away from oxidizing agents, as methoxyethyl groups may pose flammability risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound with electrophilic agents?

  • Methodology :

  • Electronic Effects : The methoxyethyl group is electron-donating, which may deactivate the pyridine ring toward electrophilic substitution. However, steric hindrance from the ethyl chain could alter regioselectivity. Compare reactivity with analogs like 2-methoxy-4-methylpyridine () to isolate electronic vs. steric contributions .
  • Controlled Experiments : Perform kinetic studies under standardized conditions (solvent, temperature) to quantify reaction rates at different ring positions .

Q. What strategies optimize the yield of this compound during scale-up synthesis?

  • Methodology :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .
  • Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product from unreacted 4-methylpyridine or di-alkylated byproducts .
  • In-line Monitoring : Utilize FTIR or HPLC to track reaction progress and terminate before side reactions dominate .

Q. How does the 2-methoxyethyl substituent influence the regioselectivity of functionalization reactions on the pyridine ring?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculations can predict electron density distribution and favored reaction sites. For example, the methoxyethyl group may direct electrophiles to the para position relative to itself .
  • Experimental Validation : Conduct halogenation or nitration reactions and analyze product ratios via 1^1H NMR or X-ray crystallography (as in for similar compounds) .

Q. What are the potential applications of this compound in medicinal chemistry?

  • Methodology :

  • Drug Design : The compound’s pyridine core and methoxyethyl side chain make it a candidate for developing kinase inhibitors or acetylcholine esterase modulators (analogous to ’s pharmaceutical derivatives) .
  • Structure-Activity Relationship (SAR) : Modify the methoxyethyl chain length or introduce bioisosteres (e.g., replacing oxygen with sulfur) to enhance binding affinity or metabolic stability .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on solubility in polar vs. nonpolar solvents.
    • Resolution : Systematically test solubility in solvents (e.g., water, ethanol, hexane) and correlate with computational logP values. notes that similar compounds with methoxy groups exhibit higher polarity, suggesting moderate solubility in ethanol .

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